2'-氮杂环丁基甲基-3,4,5-三氟苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as β-lactams, are a class of compounds that have garnered significant interest due to their biological activities, particularly as antibacterial and antitumor agents .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are potent antiproliferative compounds. These compounds were synthesized using structure-activity relationship studies, which led to the discovery of compounds with significant activity against breast cancer cells. Similarly, paper discusses the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-oxo-4-trifluoromethyl-β-lactams, showcasing their utility as building blocks in organic synthesis. Paper details a two-step synthesis of 2-azetidinones from 2-aminobenzothiazole and various aromatic aldehydes, further highlighting the versatility of azetidinone synthesis.

Molecular Structure Analysis

The molecular structure of azetidinones plays a crucial role in their biological activity. X-ray crystallography studies, as mentioned in paper , indicate the importance of the torsional angle between phenyl rings in the azetidinone structure for antiproliferative activity. The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. This insight into the molecular structure is vital for the design of new compounds with enhanced biological effects.

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions that are essential for their synthesis and modification. Paper explores reactions such as Michael additions, electrophilic additions, and cycloadditions, which allow access to a broad variety of mono- and spirocyclic 4-CF3-β-lactams. These reactions are crucial for the development of CF3-functionalized target structures with potential biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. While the papers provided do not directly discuss the physical and chemical properties of "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone," they do provide insights into the properties of related compounds. For example, the cytotoxic activity of certain azetidinones is related to their stereochemistry and substituents, as shown in paper . The antibacterial activity of azetidinone derivatives, as reported in papers and , is also a significant property that is influenced by the chemical structure of these compounds.

科学研究应用

抗肿瘤应用

一项关于 3-苯氧基-1,4-二芳基氮杂环丁-2-酮的合成和生化评估的研究,包括具有与 2'-氮杂环丁基甲基-3,4,5-三氟苯甲酮相似的结构的化合物,突出了其有效的抗增殖特性。这些化合物已显示出抑制微管蛋白聚合、破坏细胞中微管结构和诱导乳腺癌细胞凋亡的作用,使其成为抗癌治疗的候选药物 (Thomas F. Greene 等人,2016)。

抗菌和抗结核活性

对新型三羟基苯甲酰胺氮杂环丁-2-酮衍生物的研究揭示了其显着的抗菌和抗结核活性。具有氯苯基和 4-二甲基氨基苯基基团的化合物显示出与异烟肼等标准药物相当的最低抑菌浓度 (MIC) 值,表明它们作为新型抗菌和抗结核剂的潜力 (K. Ilango & S. Arunkumar, 2011)。

复杂杂环结构的合成

研究还探索了细胞毒性 1,3,4-三取代和 3,4-二取代 2-氮杂环丁酮的合成,突出了它们在广泛的癌细胞培养物中的抗癌作用。这项研究强调了氮杂环丁酮衍生物在合成具有显着生物活性的化合物方面的多功能性,从而为开发新的抗癌药物开辟了途径 (G. Veinberg 等人,2003)。

安全和危害

属性

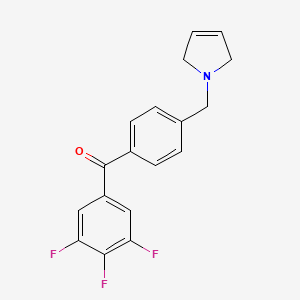

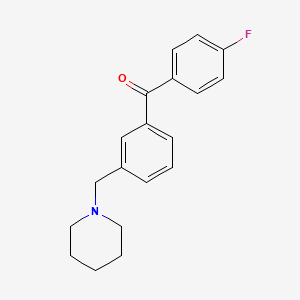

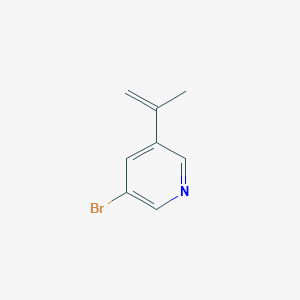

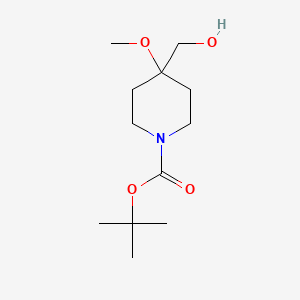

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISJLJOSNBTJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643732 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | |

CAS RN |

898755-38-9 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。